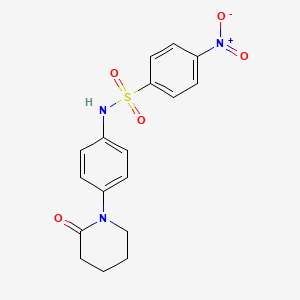
4-nitro-N-(4-(2-oxopiperidin-1-yl)phényl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C17H17N3O5S and a molecular weight of 375.4. This compound has gained significant attention in scientific research due to its potential biological activity and applications.
Applications De Recherche Scientifique
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug discovery and development.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties and potential use in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mécanisme D'action
Target of Action
The primary target of the compound 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, where it catalyzes the conversion of prothrombin to thrombin .
Mode of Action
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, thereby preventing the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation and an indirect inhibition of platelet aggregation .
Biochemical Pathways
By inhibiting FXa, 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa disrupts this cascade, reducing thrombin generation and ultimately leading to a decrease in blood clot formation .
Pharmacokinetics
The pharmacokinetic properties of 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide include good bioavailability, low clearance, and a small volume of distribution . These properties contribute to its effectiveness as a therapeutic agent. The compound is eliminated through various pathways, including renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects result in a decrease in blood clot formation, which can help prevent thromboembolic diseases .
Méthodes De Préparation
The synthesis of 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-nitrobenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Comparaison Avec Des Composés Similaires
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide derivatives: These compounds have similar structures but differ in the substituents on the piperidinone or benzenesulfonamide moieties.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines, share some structural similarities and may exhibit similar biological activities.
Sulfonamide derivatives: Compounds containing the sulfonamide group, such as sulfanilamide or sulfamethoxazole, have similar chemical properties and may undergo similar reactions
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17-3-1-2-12-19(17)14-6-4-13(5-7-14)18-26(24,25)16-10-8-15(9-11-16)20(22)23/h4-11,18H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRCCNQGMOBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(oxan-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2512286.png)
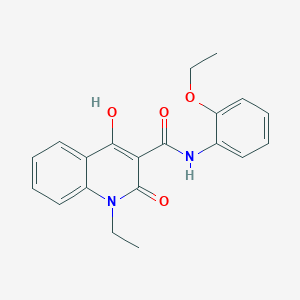
![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)
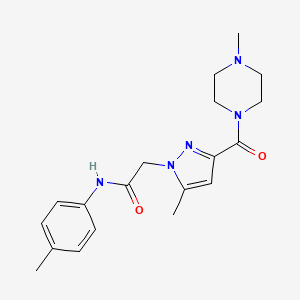
![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2512291.png)
![3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2512292.png)
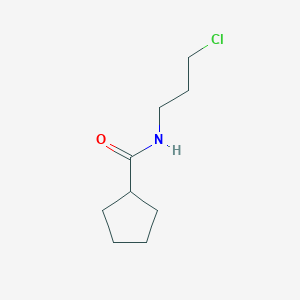
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512294.png)
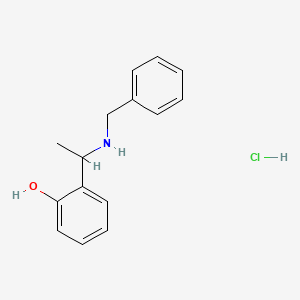
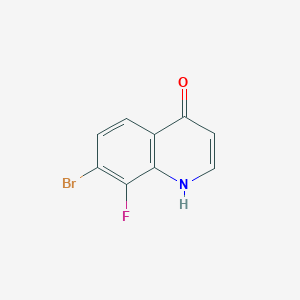
![[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2512303.png)
![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide hydrochloride](/img/structure/B2512307.png)
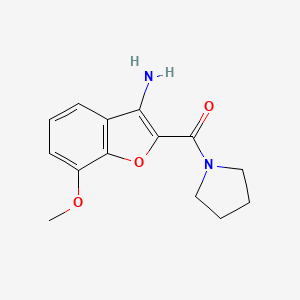
![N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2512309.png)
